1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
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Description
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it an attractive candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic structures that are significant in medicinal chemistry. For instance, compounds incorporating pyridazinone and thiophene groups have been synthesized to explore their potential anticancer activities. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives to evaluate for anticancer activity, highlighting the significance of heterocyclic compounds in drug discovery (Kumar, Roy, Sondhi, & Nikhil, 2013).
Antiviral and Anticancer Activity
Compounds structurally related to 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone have been investigated for their biological activities, including antiviral and anticancer properties. Attaby et al. (2006) explored the antiviral activity of pyrazolo[3,4-b]pyridin derivatives, demonstrating the potential of these compounds in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Analgesic and Antiparkinsonian Activities
The exploration of compounds with potential analgesic and antiparkinsonian activities has also been a focus. Amr et al. (2008) studied thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, showing promising results in this area (Amr, Maigali, & Abdulla, 2008).
properties
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(9-12-5-8-21-11-12)18-7-2-3-13(10-18)20-14-4-1-6-16-17-14/h1,4-6,8,11,13H,2-3,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKWLIMPQGJKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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